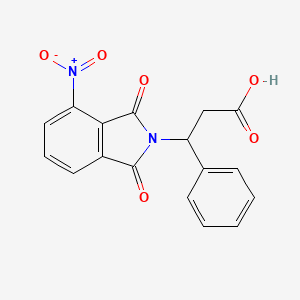![molecular formula C17H20N4O3 B5168072 methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, also known as MRS2578, is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Purinergic receptors are involved in various physiological processes, including neurotransmission, platelet aggregation, and immune response. The P2Y1 receptor is expressed in various tissues, including the central nervous system, platelets, and smooth muscle cells. MRS2578 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and immunology.
作用機序
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate blocks the activation of the P2Y1 receptor by extracellular nucleotides, thereby inhibiting downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In platelets, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate inhibits ADP-induced platelet aggregation, which is a critical step in thrombosis and hemostasis. In smooth muscle cells, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate inhibits vasoconstriction induced by extracellular nucleotides, which is involved in the regulation of blood pressure and blood flow. In neurons, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate modulates synaptic transmission and plasticity, which are essential for learning and memory.
実験室実験の利点と制限
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has several advantages for lab experiments, including its high selectivity for the P2Y1 receptor, its well-characterized pharmacological properties, and its availability from commercial sources. However, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate also has some limitations, including its relatively low potency and its potential off-target effects on other purinergic receptors.
将来の方向性
There are several future directions for the research on methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of purinergic signaling in various diseases, such as Alzheimer's disease, stroke, and cancer, and the exploration of the therapeutic potential of P2Y1 receptor antagonists in these diseases. Additionally, the use of methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate as a tool for studying purinergic signaling in various tissues and cell types could lead to a better understanding of the physiological and pathological roles of purinergic receptors.
合成法
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate can be synthesized using a multistep procedure involving the coupling of 2-(4-morpholinyl)-3-pyridinylmethylamine with methyl 6-bromo-2-pyridinecarboxylate, followed by the reaction with nicotinic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used extensively in various scientific research applications, including neuroscience, cardiovascular research, and immunology. In neuroscience, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used to study the role of purinergic signaling in synaptic transmission, plasticity, and neuroprotection. In cardiovascular research, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used to investigate the role of purinergic signaling in platelet aggregation, thrombosis, and vasodilation. In immunology, methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used to study the role of purinergic signaling in inflammation, immune response, and autoimmune diseases.
特性
IUPAC Name |
methyl 6-[(2-morpholin-4-ylpyridin-3-yl)methylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-17(22)14-4-5-15(20-12-14)19-11-13-3-2-6-18-16(13)21-7-9-24-10-8-21/h2-6,12H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKBGBTQCMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)